Cas no 35078-87-6 (1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine)

1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine is a heterocyclic compound featuring a fused pyrrolopyridazine core with four methyl substituents and an amine functional group. Its structural complexity and electron-rich system make it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of bioactive molecules. The compound’s rigid scaffold and substitution pattern enhance its utility in medicinal chemistry, where it may serve as a building block for drug candidates targeting CNS disorders or enzyme inhibition. Its stability under standard conditions and compatibility with further functionalization underscore its versatility in organic synthesis.
1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine structure
35078-87-6 structure
商品名:1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine
CAS番号:35078-87-6
MF:C10H14N4
メガワット:190.245
MDL:MFCD02716789
CID:3109803
PubChem ID:921288

1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine 化学的及び物理的性質

名前と識別子

    • 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine
    • DTXSID201321562
    • SMR000425166
    • SCHEMBL5005425
    • 1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-ylamine
    • STK741654
    • Z56807701
    • MLS001012322
    • tetramethylpyrrolo[3,4-d]pyridazin-6-amine
    • Oprea1_234737
    • 35078-87-6
    • 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine
    • CS-0363763
    • AKOS001014820
    • CHEMBL1456883
    • 1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine
    • HMS2783B08
    • Oprea1_334965
    • MDL: MFCD02716789
    • インチ: InChI=1S/C10H14N4/c1-5-9-7(3)14(11)8(4)10(9)6(2)13-12-5/h11H2,1-4H3
    • InChIKey: OOGFRVWKQVWDAP-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 190.121846464g/mol
  • どういたいしつりょう: 190.121846464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 56.7Ų

1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
030979-1g
1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine
35078-87-6
1g
$378.00 2023-09-09

1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine 関連文献

1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amineに関する追加情報

Introduction to 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine (CAS No. 35078-87-6)

1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine, identified by its Chemical Abstracts Service (CAS) number 35078-87-6, is a heterocyclic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyridazine class, a scaffold that has been extensively studied for its potential biological activities and pharmacological relevance. The presence of multiple methyl substituents in its structure not only influences its electronic properties but also contributes to its binding affinity and metabolic stability, making it a promising candidate for further exploration in drug discovery.

The chemical structure of 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine consists of a fused ring system comprising a pyrrole ring and a pyridazine ring, with four methyl groups strategically positioned at the 1, 4, 5, and 7 positions. This specific arrangement enhances the compound's solubility and bioavailability, which are critical factors in the development of novel therapeutic agents. The amine functional group at the 6-position further expands its chemical reactivity, allowing for diverse derivatization and functionalization strategies that can be tailored to modulate its biological activity.

In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their versatile biological properties. 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine has been investigated for its potential role in various biological pathways, including enzyme inhibition and receptor binding. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cellular signaling pathways. These findings are particularly intriguing given the importance of kinase inhibitors in the treatment of cancers and inflammatory diseases.

The synthesis of 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine involves a multi-step process that typically begins with the condensation of appropriately substituted pyrrole derivatives with hydrazine or hydrazine derivatives to form the pyrrolopyridazine core. Subsequent methylation reactions are then performed to introduce the methyl groups at the specified positions. The use of palladium-catalyzed cross-coupling reactions has been reported to enhance the efficiency and selectivity of these methylation steps. Advanced synthetic methodologies have also been employed to improve yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.

The pharmacological profile of 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine has been evaluated through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to interact with various biological targets, including protein kinases and transcription factors. These interactions have been mapped using computational modeling techniques such as molecular docking simulations, which have helped elucidate the binding mechanisms and identify key residues involved in ligand-receptor interactions.

One of the most compelling aspects of 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine is its potential as a lead compound for drug development. Its structural features make it amenable to further optimization through structure-based drug design approaches. By modifying specific substituents or functional groups within the molecule، researchers can fine-tune its pharmacological properties to enhance potency、selectivity,and pharmacokinetic profiles. This flexibility is crucial for developing drugs that can effectively target complex diseases while minimizing side effects.

Recent advancements in high-throughput screening (HTS) technologies have enabled rapid identification of bioactive compounds like 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine from large libraries of chemical entities。 These technologies have accelerated the drug discovery process by allowing researchers to screen thousands of compounds simultaneously for their ability to modulate specific biological pathways。 The integration of HTS with computational chemistry tools has further streamlined this process, enabling more efficient identification of lead compounds for further development。

The toxicological profile of 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine has also been thoroughly evaluated as part of its preclinical development。 Acute toxicity studies have indicated that the compound is well-tolerated at moderate doses,with no significant signs of adverse effects。 Further chronic toxicity studies are ongoing to assess long-term exposure risks。 These studies are essential for ensuring patient safety during clinical trials and eventual drug approval。

The future prospects for 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine are promising,with ongoing research aimed at expanding its therapeutic applications。 Investigational studies are exploring its potential in treating neurological disorders、metabolic diseases،and infectious diseases。 Collaborative efforts between academic researchers и pharmaceutical companies are expected to drive innovation in this field, leading to novel treatments that address unmet medical needs。

In conclusion,1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine (CAS No. 35078—87—6) is a structurally interesting heterocyclic compound with significant pharmacological potential。 Its unique scaffold и favorable physicochemical properties make it an attractive candidate for further drug development。 With continued research и optimization، this compound holds promise as a therapeutic agent targeting a wide range of diseases。

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